6-Cyclobutyl-2-mercaptopyrimidin-4-ol

Vue d'ensemble

Description

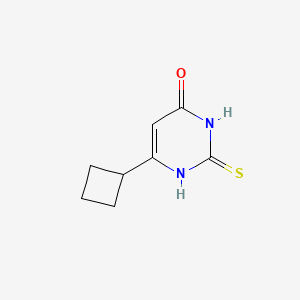

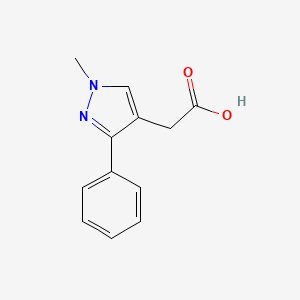

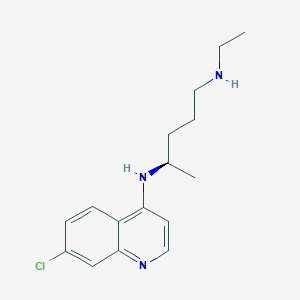

6-Cyclobutyl-2-mercaptopyrimidin-4-ol, also known as CBX, is a pyrimidine derivative. It has a molecular weight of 182.25 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10N2OS/c11-7-4-6 (5-2-1-3-5)9-8 (12)10-7/h4-5H,1-3H2, (H2,9,10,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 182.25 .Applications De Recherche Scientifique

Fluorescent Sensor Development

Research has explored the use of mercaptopyrimidine derivatives as fluorescent sensors for the detection of metal ions. A study by Yadav and Singh (2018) developed a sensor based on 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol for the selective recognition of aluminum ions. This sensor exhibited a unique "OFF-ON type" mode in the presence of Al3+ ions and was applied for bacterial cell imaging and logic gate applications, highlighting its potential in environmental monitoring and bioimaging technologies (Yadav & Singh, 2018).

Cancer Therapy

In the domain of cancer therapy, mercaptopyrimidine derivatives have been investigated for their role in inhibiting DNA repair mechanisms. A notable study by Ray et al. (2022) described the synthesis and characterization of mercaptopyrimidine derivatives that act as inhibitors of nonhomologous DNA end joining, a crucial DNA repair pathway. These compounds, including derivatives synthesized from 5,6-diamino-2-mercaptopyrimidin-4-ol, demonstrated significant cytotoxicity against cancer cells, offering a new avenue for cancer therapeutic development (Ray et al., 2022).

Material Science and Nanotechnology

The application of mercaptopyrimidine derivatives extends into material science, where these compounds are used in the synthesis of nanomaterials and polymers. Gupta et al. (2016) synthesized pyrimidine-based receptors that showed potential as colorimetric and fluorometric sensors for nickel ions, indicating their use in the development of chemical sensors and electronic devices (Gupta, Singhal, & Singh, 2016).

Mécanisme D'action

- The primary target of AHM is Aluminum ions (Al³⁺) . AHM selectively recognizes Al³⁺ ions, making it a potential sensor for detecting aluminum in various contexts .

- Aluminum is abundant in the Earth’s crust and widely used in various applications. However, excessive exposure to Al³⁺ can be toxic to human health, affecting the kidney, liver, brain, and nervous system. Monitoring Al³⁺ levels is crucial to prevent adverse effects .

- Upon coordination with Al³⁺, the TICT state is eliminated, leading to enhanced emission. The interaction with Al³⁺ alters the electronic structure, resulting in increased fluorescence .

Target of Action

Mode of Action

Pharmacokinetics

- AHM is soluble in acetonitrile, suggesting good solubility. AHM may distribute throughout tissues, including the brain, where aluminum toxicity is a concern. AHM’s metabolism is not well-documented. AHM’s excretion pathways are unknown. AHM’s solubility and distribution influence its bioavailability .

Action Environment

Propriétés

IUPAC Name |

6-cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-4-6(5-2-1-3-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHFFMLZXFTCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1461031.png)

![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)

![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)

![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)

![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)